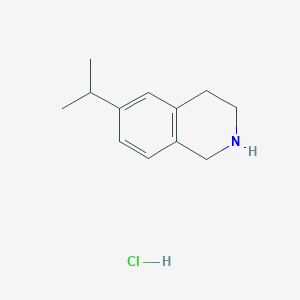

6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Descripción general

Descripción

6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of an isoquinoline ring system that is partially saturated, with a propan-2-yl group attached to the sixth position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:

Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline core.

Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced via Friedel-Crafts alkylation, where the isoquinoline derivative reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and efficiency.

Análisis De Reacciones Químicas

Chemical Reactivity

The compound exhibits reactivity typical of THIQ derivatives:

2.1. Alkylation and Esterification

Propan-2-yl groups at the 6-position can be introduced via nucleophilic substitution or alkylation under basic conditions (e.g., LiOH or methylamine). Esterification of carboxylate moieties (e.g., propan-2-yl esters) occurs via acid-catalyzed reactions.

2.2. Ring-Opening and Cyclization

THIQ derivatives are susceptible to ring-opening under strong bases (e.g., LiDA–KOR superbase), leading to functionalized intermediates . Cyclization reactions, such as the formation of spirocyclic or azetidine-fused structures, are facilitated by hypervalent iodine reagents .

2.3. Stability and Degradation

The hydrochloride salt is stable under standard laboratory conditions but may degrade under oxidizing agents or extreme pH. Spectroscopic methods (NMR, IR) confirm structural integrity .

Biological Interactions

Research highlights the compound’s pharmacological potential:

3.1. Orexin-1 (OX₁) Antagonism

7-substituted THIQ derivatives, including propan-2-yl analogs, show potent OX₁ antagonism, suggesting utility in sleep disorders . SAR studies indicate that substituents at the 6-position enhance receptor binding .

3.2. Antimalarial Activity

THIQ derivatives with carboxylate or ester functionalities exhibit antimalarial effects, likely through inhibition of parasite enzymes . The hydrochloride salt’s solubility and bioavailability are critical for therapeutic applications .

Data Table: Key Reactions and Conditions

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Neuropharmacology

- Therapeutic Potential : The compound has been investigated for its potential in treating neurological disorders such as Parkinson’s disease , depression , and anxiety . Its mechanism involves modulation of neurotransmitter systems, particularly dopamine and serotonin pathways .

- Neuroprotective Effects : Studies suggest that it may exhibit neuroprotective effects by acting on specific receptors involved in neurodegenerative processes .

2. Orexin Receptor Antagonism

- Sleep Disorders : Research indicates that derivatives like this compound can act as antagonists at orexin receptors. This action is significant for the treatment of sleep disorders such as insomnia and narcolepsy .

- Eating Disorders : The compound's ability to modulate orexin signaling also positions it as a potential treatment for various eating disorders .

3. Synthesis and Chemical Applications

- Building Block in Synthesis : It serves as an important intermediate in the synthesis of more complex organic molecules. Its derivatives are utilized in the development of novel pharmaceuticals and materials .

- Chemical Properties : The hydrochloride form enhances solubility, making it suitable for both experimental and industrial applications .

Case Study 1: Neuroprotective Effects in Parkinson’s Disease

A study explored the effects of this compound on neuronal cell viability in models of Parkinson's disease. Results indicated that the compound significantly protected neurons from apoptosis induced by neurotoxic agents. This suggests its potential as a therapeutic agent in neurodegenerative diseases .

Case Study 2: Orexin Receptor Antagonism

In a clinical trial assessing the efficacy of orexin receptor antagonists for treating insomnia, this compound was administered to patients with chronic insomnia. The results showed improved sleep quality and reduced wakefulness during the night compared to placebo groups .

Mecanismo De Acción

The mechanism of action of 6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity help elucidate its effects at the molecular level.

Comparación Con Compuestos Similares

Similar Compounds

Tetrahydroisoquinoline: The parent compound without the propan-2-yl group.

1,2,3,4-Tetrahydroisoquinoline: A simpler analog with no substituents on the ring.

6-Methyl-1,2,3,4-tetrahydroisoquinoline: A similar compound with a methyl group instead of a propan-2-yl group.

Uniqueness

6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity, biological activity, and physical properties. This structural modification can enhance its binding affinity to specific targets and improve its solubility and stability, making it a valuable compound for various applications.

Actividad Biológica

6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound within the tetrahydroisoquinoline family, which has garnered significant interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 1222098-13-6

- Molecular Formula : CHClN

- Molecular Weight : 229.73 g/mol

The biological activity of this compound is linked to its interaction with various biological targets:

- Orexin Receptors : This compound acts as a non-peptide antagonist of human orexin receptors. Orexin receptors are implicated in regulating sleep-wake cycles and appetite. Antagonism of these receptors may provide therapeutic benefits for sleep disorders and obesity management .

- Neuroprotective Effects : Tetrahydroisoquinoline derivatives have shown potential neuroprotective effects against neurodegenerative diseases. Research indicates that they may inhibit neuroinflammation and oxidative stress pathways .

Biological Activities

The compound exhibits a range of biological activities which can be summarized as follows:

Case Studies and Research Findings

Recent studies have provided insights into the efficacy and safety profile of this compound:

- Neuroprotective Study : A study evaluated the neuroprotective effects of tetrahydroisoquinoline derivatives in a model of Alzheimer's disease. The results indicated a reduction in amyloid-beta plaque formation and improved cognitive function in treated animals compared to controls .

- Antimicrobial Evaluation : Research conducted on a series of tetrahydroisoquinoline dipeptides showed promising antimicrobial properties against various pathogens. The most active compounds exhibited MIC values significantly lower than those of established antibiotics .

- Therapeutic Potential in Sleep Disorders : A patent application highlighted the compound's potential as an orexin receptor antagonist for treating sleep disorders such as insomnia and narcolepsy .

Propiedades

IUPAC Name |

6-propan-2-yl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-9(2)10-3-4-12-8-13-6-5-11(12)7-10;/h3-4,7,9,13H,5-6,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQSHTVRCNEHFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(CNCC2)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.